

An In-depth Technical Guide to Tbutyldimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	T-butyldimethylsilane	
Cat. No.:	B1241148	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **T-butyldimethylsilane**, a key reagent in modern organic chemistry. This document details its chemical and physical properties, reactivity, and applications, with a focus on its role as a protecting group. Detailed experimental protocols and safety information are also included to assist researchers in its effective and safe use.

Core Properties of T-butyldimethylsilane

T-butyldimethylsilane, an organosilicon compound, is widely utilized in organic synthesis. Its chemical and physical properties are summarized below.

CAS Number: 29681-57-0

Physicochemical Data



Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₆ Si	[1]
Molecular Weight	116.28 g/mol	[1]
Appearance	Colorless clear liquid	[1]
Density	0.701 g/mL at 25 °C	[2]
Boiling Point	81-83 °C	[2]
Melting Point	13 °C	
Refractive Index	n20/D 1.40	[1][2]
Flash Point	-11 °C	[3]

Spectroscopic Data

Spectroscopy	Key Peaks and Interpretation	
¹ H NMR	The proton NMR spectrum of T-butyldimethylsilane is characterized by signals corresponding to the protons of the tert-butyl and dimethylsilyl groups.	
¹³ C NMR	The carbon NMR spectrum will show distinct peaks for the methyl and tert-butyl carbons attached to the silicon atom.	
IR Spectroscopy	The infrared spectrum of T-butyldimethylsilane will exhibit characteristic absorption bands for Si-H, C-H, and Si-C bonds.	

Reactivity and Applications

T-butyldimethylsilane itself is a precursor to the more commonly used silylating agent, tert-butyldimethylsilyl chloride (TBDMSCI). However, this guide will focus on the applications of the tert-butyldimethylsilyl (TBDMS) group, which is introduced using reagents like TBDMSCI. The



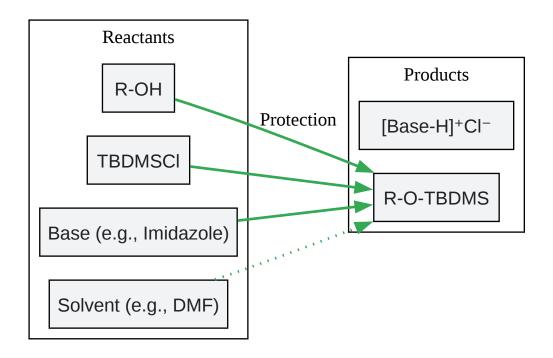
primary application of the TBDMS group is the protection of hydroxyl and amine functional groups in multi-step organic synthesis.[4]

The TBDMS group offers significant advantages as a protecting group:

- Stability: TBDMS ethers are robust and stable under a wide range of reaction conditions, including those involving many nucleophilic and basic reagents, as well as milder acidic conditions.[5]
- Ease of Introduction and Removal: The TBDMS group can be introduced efficiently and removed under specific conditions that often do not affect other functional groups.[4]
- Steric Hindrance: The bulky tert-butyl group provides steric hindrance, which can lead to selective protection of less sterically hindered alcohols.[1]

Protection of Alcohols

The most common application of the TBDMS group is the protection of alcohols to form TBDMS ethers. This is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCI) in the presence of a base, such as imidazole, in a solvent like dimethylformamide (DMF).



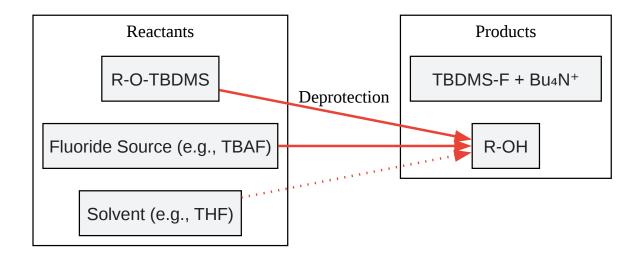


Click to download full resolution via product page

Caption: General workflow for the protection of an alcohol using TBDMSCI.

Deprotection of TBDMS Ethers

The removal of the TBDMS protecting group is typically accomplished using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF). The high strength of the silicon-fluorine bond drives this reaction. Acidic conditions can also be used for deprotection.



Click to download full resolution via product page

Caption: General workflow for the deprotection of a TBDMS ether using a fluoride source.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with TBDMSCI

This protocol describes a general procedure for the selective protection of a primary alcohol in the presence of secondary alcohols.[1]

Materials:



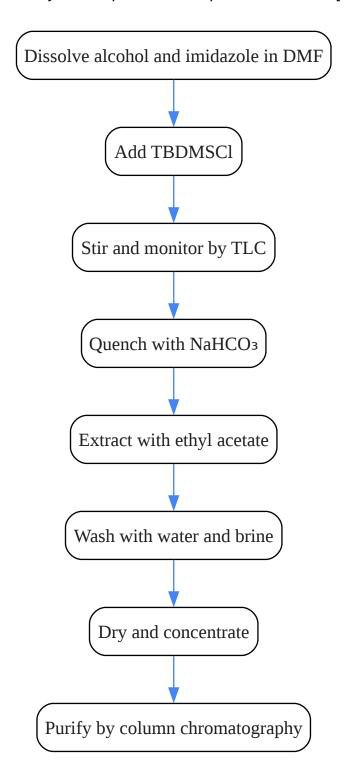
- Substrate containing a primary alcohol
- tert-Butyldimethylsilyl chloride (TBDMSCI, 1.2 equivalents)
- Imidazole (2.5 equivalents)
- Anhydrous Dimethylformamide (DMF)
- · Ethyl acetate
- Hexanes
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Dissolve the alcohol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- Add TBDMSCI (1.2 equivalents) portion-wise to the stirred solution at room temperature. For enhanced selectivity, the reaction can be cooled to 0 °C before adding TBDMSCI.[1]
- Stir the reaction mixture at room temperature (or 0 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[1]
- Upon completion, guench the reaction by adding saturated agueous NaHCO₃ solution.
- Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.



 Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure TBDMS-protected alcohol.[1]



Click to download full resolution via product page

Caption: Step-by-step workflow for the protection of a primary alcohol.



Protocol 2: Deprotection of a TBDMS Ether with TBAF

This protocol outlines a general procedure for the removal of a TBDMS protecting group.[5]

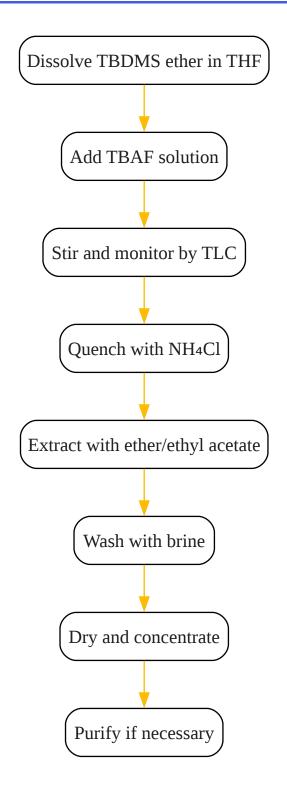
Materials:

- TBDMS-protected substrate
- Tetrabutylammonium fluoride (TBAF, 1.1 equivalents, 1.0 M solution in THF)
- Anhydrous Tetrahydrofuran (THF)
- · Diethyl ether or ethyl acetate
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve the TBDMS-protected compound (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
- Add the TBAF solution (1.1 equivalents) dropwise to the stirred solution at room temperature.
- Stir the reaction for 1-4 hours, monitoring its progress by TLC.[5]
- Once the reaction is complete, quench it with a saturated aqueous solution of NH4Cl.
- Extract the mixture with diethyl ether or ethyl acetate.
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography if necessary.





Click to download full resolution via product page

Caption: Step-by-step workflow for the deprotection of a TBDMS ether.

Safety and Handling



T-butyldimethylsilane is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[3][6]

Precautionary Measures:

- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear
 appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab
 coat.[6]
- Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep the container tightly closed.[6]
- Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[7]
- Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

Hazard Information:

Hazard Statement	GHS Classification
H225: Highly flammable liquid and vapor	Flammable Liquid 2
H315: Causes skin irritation	Skin Irritant 2
H319: Causes serious eye irritation	Eye Irritant 2
H335: May cause respiratory irritation	STOT SE 3

STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3

Conclusion

T-butyldimethylsilane, and more broadly the TBDMS protecting group, are indispensable tools in modern organic synthesis. A thorough understanding of its properties, reactivity, and the protocols for its use and removal is crucial for researchers in the fields of chemistry and drug development. This guide provides a foundational understanding to facilitate its effective and safe application in the laboratory.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyldimethylsilanol | C6H16OSi | CID 554527 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to T-butyldimethylsilane].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241148#t-butyldimethylsilane-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com